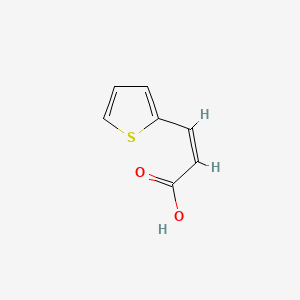

3-(2-Thienyl)acrylic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-(2-Thienyl)acrylic acid can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include heating the mixture under reflux and using a solvent such as ethanol or water.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic coupling of thiophene derivatives with acrylic acid derivatives using transition metal catalysts. This approach allows for higher yields and better control over the reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Thienyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid.

Reduction: Reduction reactions can convert the acrylic acid moiety to the corresponding alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Thiophene-2-carboxylic acid.

Reduction: 3-(2-Thienyl)propanoic acid.

Substitution: Various substituted thiophene derivatives, depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Insulin Absorption Enhancement

One of the notable applications of 3-(2-thienyl)acrylic acid is its role as a phenylalanine derivative that enhances the intestinal absorption of insulin in mice. This property suggests potential therapeutic applications in diabetes management, particularly for improving the bioavailability of insulin when administered orally .

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Research indicates that this compound can be utilized in the synthesis of novel benzothiazepinones, which act as inhibitors of GSK-3β. This enzyme is implicated in various diseases, including Alzheimer's and cancer. The ability to inhibit GSK-3β positions this compound as a candidate for drug development aimed at treating such conditions .

Agricultural Science

Animal Feed Additive

The compound has been investigated for its effects as an additive in animal feed. Studies have shown that it can improve growth rates and feed efficiency in livestock by enhancing nutrient absorption and metabolism. Specifically, it has been reported to increase the weights of animals by 5-10% depending on their growth stage, outperforming traditional antibiotics like Spiramycin .

Materials Science

Synthesis of Novel Polymers

Due to its reactive acrylic group, this compound can serve as a monomer in the synthesis of polymers with specific properties. These polymers can find applications in coatings, adhesives, and other materials where enhanced thermal stability and mechanical properties are desired .

-

Insulin Absorption Study

A study demonstrated that administering this compound improved insulin absorption in diabetic mice models significantly compared to controls. The mechanism was attributed to enhanced permeability through intestinal membranes . -

GSK-3β Inhibition Research

The compound was evaluated for its inhibitory effects on GSK-3β activity using biochemical assays. Results indicated a dose-dependent inhibition, suggesting its potential as a therapeutic agent for neurodegenerative diseases . -

Agricultural Application Trials

Trials conducted on livestock showed that incorporating this compound into feed resulted in improved weight gain and feed conversion ratios over a period of several weeks compared to traditional feed formulations .

Mécanisme D'action

The mechanism of action of 3-(2-Thienyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its role in enhancing insulin absorption is thought to be related to its ability to modulate the permeability of intestinal membranes. Additionally, as a precursor for glycogen synthase kinase-3β inhibitors, it likely interacts with the enzyme’s active site, inhibiting its activity and thereby affecting various cellular processes.

Comparaison Avec Des Composés Similaires

3-(2-Thienyl)acrylic acid can be compared with other similar compounds, such as:

Thiophene-2-carboxylic acid: Lacks the acrylic acid moiety, making it less versatile in certain synthetic applications.

3-(2-Furyl)acrylic acid: Contains a furan ring instead of a thiophene ring, which can lead to different reactivity and applications.

Cinnamic acid: Has a phenyl ring instead of a thiophene ring, resulting in different electronic properties and reactivity.

The uniqueness of this compound lies in its combination of the thiophene ring and acrylic acid moiety, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Activité Biologique

3-(2-Thienyl)acrylic acid, a compound with the chemical formula C₇H₆O₂S, has garnered attention due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring attached to an acrylic acid structure, which contributes to its unique electronic and steric properties. The compound appears as slightly beige to yellow needle-like crystals and has a molecular weight of approximately 154.19 g/mol .

1. Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown its ability to inhibit enzymes involved in inflammatory pathways, suggesting potential utility in treating conditions characterized by inflammation .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its derivatives have been tested for activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) indicate varying levels of effectiveness, with some derivatives showing strong bacteriostatic activity .

3. Neuroprotective Effects

This compound has been explored as a potential inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. Inhibition of MAO-B could lead to increased levels of neuroprotective neurotransmitters .

4. Anticancer Potential

Preliminary studies suggest that this compound and its derivatives exhibit cytotoxic effects against various cancer cell lines. This property highlights the compound's potential in cancer therapy, warranting further investigation into its mechanisms of action and efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and thereby influencing metabolic pathways related to inflammation and cancer progression.

- Molecular Interactions : Molecular docking studies suggest that this compound can effectively bind to target proteins, indicating its potential as a therapeutic agent .

- DNA Interaction : Research has indicated possible interactions with DNA, suggesting implications for genetic research and drug design .

Research Findings and Case Studies

Propriétés

IUPAC Name |

(Z)-3-thiophen-2-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMZQOIASVGJQE-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.